molecular formula C21H19FN4O3S B2775554 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-fluorobenzamide CAS No. 894049-64-0

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-fluorobenzamide

Cat. No.: B2775554
CAS No.: 894049-64-0
M. Wt: 426.47
InChI Key: OEMDDSGCMYVYRF-UHFFFAOYSA-N
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Description

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C21H19FN4O3S and its molecular weight is 426.47. The purity is usually 95%.
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Biological Activity

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-fluorobenzamide is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. This compound exhibits significant potential in medicinal chemistry due to its diverse biological activities. The focus of this article is to summarize the biological activity of this compound based on recent research findings and literature.

Chemical Structure and Properties

  • Molecular Formula : C23H24N4O5S
  • Molecular Weight : 468.5 g/mol
  • CAS Number : 894047-82-6

The compound features a thiazolo[3,2-b][1,2,4]triazole moiety fused with a fluorobenzamide structure and is characterized by its unique aromatic and heterocyclic properties.

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-triazole nucleus exhibit a broad spectrum of antimicrobial activities. These include:

  • Antibacterial : Compounds similar to this compound have demonstrated significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often ranging from 0.125 to 8 μg/mL .
  • Antifungal : The triazole derivatives are known for their antifungal properties as well. They have been effective against resistant strains of fungi, which are increasingly problematic in clinical settings. The structure-activity relationship (SAR) indicates that modifications in the triazole ring can enhance antifungal potency .

Anticancer Activity

Studies have indicated that thiazolo[3,2-b][1,2,4]triazole derivatives possess anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation and survival. Some derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .
  • Case Studies : In experimental models, certain derivatives have been tested for their ability to induce apoptosis in cancer cells while sparing normal cells .

Other Biological Activities

In addition to antimicrobial and anticancer effects, this compound may exhibit:

  • Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
  • Anticonvulsant Activity : Some derivatives have shown promise in reducing seizure activity in animal models .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how structural modifications influence biological activity. Key observations include:

  • The presence of electron-donating groups (e.g., methoxy groups) enhances the lipophilicity and bioavailability of the compounds.
  • The fluorine atom's position can significantly affect the binding affinity to target enzymes or receptors.

Data Summary

Biological ActivityObserved EffectsReference
AntibacterialMIC: 0.125–8 μg/mL against various strains
AntifungalEffective against resistant fungi
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticonvulsantReduces seizure activity

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-28-17-8-7-13(11-18(17)29-2)19-24-21-26(25-19)14(12-30-21)9-10-23-20(27)15-5-3-4-6-16(15)22/h3-8,11-12H,9-10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMDDSGCMYVYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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